An In-depth Technical Guide to the Basic Properties of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide
An In-depth Technical Guide to the Basic Properties of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery.[1][2] Its structure, which incorporates a pyridine ring, a primary amine, and a sulfonamide functional group, suggests a complex acid-base profile that is critical to its behavior in biological systems.[2] Understanding the basic properties of this molecule is fundamental for elucidating its pharmacokinetic and pharmacodynamic profiles, as well as for the development of analytical methods and formulation strategies.
This technical guide provides a comprehensive analysis of the core basic properties of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide integrates theoretical predictions based on its structural components with established knowledge of analogous compounds. Furthermore, it offers detailed experimental protocols for the determination of its key physicochemical parameters.
Chemical and Physical Properties
A summary of the known and predicted properties of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃O₂S | [1][2] |
| Molecular Weight | 215.27 g/mol | [1][2] |
| CAS Number | 939791-42-1 | [1][2] |
| IUPAC Name | N-[3-(aminomethyl)-2-pyridinyl]-N-methylmethanesulfonamide | |
| Topological Polar Surface Area (TPSA) | 76.29 Ų | [2] |
| Predicted logP | -0.0639 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 3 | [2] |
Analysis of Basic Properties and Protonation Sites
The basicity of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide arises from the presence of two key nitrogen atoms capable of accepting a proton: the pyridine ring nitrogen and the primary amino group nitrogen. The sulfonamide nitrogen, in contrast, is generally considered non-basic and can even exhibit acidic properties under certain conditions due to the strong electron-withdrawing effect of the adjacent sulfonyl group.[3]
Predicted Protonation Behavior
A qualitative analysis of the electronic environment of the basic centers allows for a prediction of their relative pKa values.
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Pyridine Nitrogen: The pyridine nitrogen is part of an aromatic system, and its lone pair of electrons resides in an sp² hybrid orbital, making it available for protonation.[4][5] The basicity of the pyridine ring is influenced by the substituents at the 2 and 3 positions. The N-methylmethanesulfonamide group at the 2-position is expected to be electron-withdrawing, which would decrease the basicity of the pyridine nitrogen. Conversely, the aminomethyl group at the 3-position is electron-donating through an inductive effect, which would increase its basicity. The net effect of these opposing influences will determine the final pKa of the pyridine nitrogen.
-
Primary Amino Nitrogen: The primary amino group is attached to a methylene bridge, which insulates it from the direct electron-withdrawing effects of the pyridine ring. Therefore, it is expected to have a basicity similar to that of other primary alkylamines. For comparison, the pKa of the conjugate acid of 3-picolylamine (3-(aminomethyl)pyridine) is predicted to be around 8.34.[6]
Based on this analysis, it is hypothesized that the primary amino group will be the more basic of the two sites and will be the first to be protonated in an acidic environment. The pyridine nitrogen will likely require a more acidic pH for protonation.
Diagram: Predicted Protonation Equilibrium
Caption: Predicted protonation sequence of the target molecule.
Experimental Protocols for Characterization
To provide definitive data on the basic properties of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide, the following experimental protocols are recommended.
Protocol 1: Determination of pKa by Potentiometric Titration
Potentiometric titration is a reliable method for determining the pKa values of ionizable compounds.[7][8]
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to a final concentration of 1-5 mM. The choice of co-solvent is critical for ensuring the solubility of both the free base and its protonated forms.
-
Titration Setup: Use a calibrated pH meter with a combination glass electrode. Maintain a constant temperature (e.g., 25 °C) using a water bath. Purge the solution with nitrogen to prevent interference from dissolved carbon dioxide.
-
Titration Procedure: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve. Multiple pKa values may be observed if the basicities of the two nitrogen atoms are sufficiently different.
Diagram: Workflow for pKa Determination by Potentiometric Titration
Caption: Step-by-step workflow for pKa determination.
Protocol 2: Determination of Aqueous Solubility
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: Add an excess amount of the compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The solubility at each pH is reported as the measured concentration.
Protocol 3: Assessment of pH-Dependent Stability
Evaluating the stability of the compound at different pH values is crucial for understanding its shelf-life and behavior in biological media.
Methodology:
-
Sample Preparation: Prepare solutions of the compound at a known concentration in a series of aqueous buffers with varying pH values (e.g., acidic, neutral, and basic conditions).
-
Incubation: Store the solutions at controlled temperatures (e.g., room temperature and elevated temperature, such as 40 °C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw aliquots from each solution.
-
Quantification: Analyze the concentration of the parent compound remaining in each aliquot using a stability-indicating HPLC method. The appearance of any degradation products should also be monitored.
-
Data Analysis: Plot the percentage of the parent compound remaining as a function of time for each pH and temperature condition. This will provide an assessment of the compound's stability profile.
Conclusion
N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide is a molecule with distinct basic centers that govern its physicochemical and biological properties. While direct experimental data is sparse, a thorough analysis of its structure allows for reasoned predictions of its protonation behavior. The primary amino group is anticipated to be the more basic site, with a pKa likely in the range of typical primary alkylamines. The pyridine nitrogen's basicity is modulated by its substituents. For definitive characterization, the experimental protocols detailed in this guide for determining pKa, solubility, and stability are essential. The insights gained from such studies will be invaluable for advancing the research and development of this compound and its derivatives.
References
-
Ostrovskyi, D., et al. (2017). Charges Shift Protonation: Neutron Diffraction Reveals that Aniline and 2-Aminopyridine Become Protonated Upon Binding to Trypsin. Angewandte Chemie International Edition, 56(17), 4887-4890. [Link]
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ResearchGate. Charges Shift Protonation: Neutron Diffraction Reveals that Aniline and 2-Aminopyridine Become Protonated Upon Binding to Trypsin. [Link]
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PharmaeliX. pKa Value Determination Guidance 2024. [Link]
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Sârbu, C., et al. (2013). Development of Methods for the Determination of pKa Values. Molecules, 18(8), 9474-9503. [Link]
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Doherty, H. E., et al. (2012). The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. ACS Medicinal Chemistry Letters, 3(6), 461-466. [Link]
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